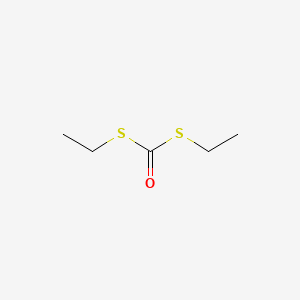

DITHIOCARBONIC ACID S,S-DIETHYL ESTER

Description

Historical Context of Dithiocarbonic Acid Derivatives in Chemical Sciences

The exploration of dithiocarbonic acid derivatives is rooted in the broader history of organosulfur chemistry, which saw significant developments in the 19th and 20th centuries. While the closely related dithiocarbamates have a more extensively documented history, with their chemistry dating back to the early 20th century and their commercial application as fungicides beginning during World War II, the specific timeline for dithiocarbonic acid esters is less defined in early literature. guidechem.comnih.gov

The synthesis and study of thiocarbonyl compounds, the class to which dithiocarbonic acid esters belong, have historically presented challenges due to their distinct reactivity compared to their oxygen analogues. researchgate.net Early investigations into organosulfur compounds were often driven by the desire to understand the fundamental differences in bonding and reactivity between sulfur and oxygen. The development of synthetic methods for creating carbon-sulfur bonds was a crucial step that enabled the preparation and subsequent study of molecules like dithiocarbonic acid S,S-diethyl ester. General synthetic routes for related dithiocarboxylic esters, such as those involving Grignard reagents and carbon disulfide, were established, paving the way for the synthesis of a variety of dithioesters. wikipedia.org

Significance of Sulfur-Containing Functional Groups in Advanced Chemical Research

Sulfur-containing functional groups are integral to many areas of advanced chemical research due to their unique electronic and steric properties. The thiocarbonyl group (C=S) and thioether linkages (C-S-C), both present in this compound, confer reactivity that is distinct from their oxygen-containing counterparts. researchgate.net

The carbon-sulfur double bond in thiocarbonyls is weaker and more polarizable than the carbon-oxygen double bond in carbonyls, making thiocarbonyl compounds more reactive towards a variety of reagents, including nucleophiles and electrophiles. nih.gov This enhanced reactivity makes them valuable intermediates in organic synthesis. Thioesters, a related class of compounds, are recognized for their role as acylating agents and their utility in forming new carbon-carbon bonds. nih.gov

Furthermore, the presence of sulfur atoms with their lone pairs of electrons allows these molecules to act as ligands, forming stable complexes with various metal ions. This chelating ability is a well-documented property of related sulfur-containing compounds like dithiocarbamates and is a key driver of their application in coordination chemistry and materials science. nih.govresearchgate.netencyclopedia.pub The ability of sulfur to stabilize adjacent charges or radical centers also contributes to the diverse reaction pathways available to these molecules. nih.gov

Scope and Research Focus on this compound

Academic research on this compound is primarily concentrated on its synthesis, reactivity, and potential applications as a building block in organic chemistry. The compound serves as a model for studying the fundamental properties and reactions of molecules containing the S-C(=O)-S linkage.

One documented area of its application is in nucleophilic substitution reactions. For instance, it has been shown to react with but-2-enoic acid in the presence of a base to yield 3-methylsulfanyl-butyric acid, demonstrating its utility in the transfer of a methylsulfanyl group. guidechem.com This type of reactivity highlights its potential as a reagent for introducing specific sulfur-containing moieties into organic molecules.

While extensive research on the specific applications of this compound is not as widespread as for some of its analogues like dithiocarbamates, its study contributes to the broader understanding of thiocarbonyl chemistry. The principles derived from its reactivity can be applied to the design of new synthetic methodologies and the development of novel sulfur-containing compounds with tailored properties.

Data Table of Compound Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Bis(ethylthio)methanone, S,S'-Diethyl dithiocarbonate |

| CAS Registry Number | 623-80-3 |

| Molecular Formula | C5H10OS2 |

| Molecular Weight | 150.26 g/mol |

| Boiling Point | 168 °C |

| Density | 1.185 g/cm³ |

| Refractive Index | 1.5210-1.5250 |

| Flash Point | 51.4 °C |

| Vapor Pressure | 3.15 mmHg at 25°C |

Note: The physical properties listed are based on available data from chemical suppliers and may vary slightly. lookchem.comalfa-chemistry.comscbt.com

Structure

3D Structure

Properties

IUPAC Name |

bis(ethylsulfanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUCFVKJCBBWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211366 | |

| Record name | S,S-diethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-80-3 | |

| Record name | S,S-diethyl carbamodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-diethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Dithiocarbonic Acid S,s Diethyl Ester

Nucleophilic Acyl Substitution Pathways

The carbonyl group in Dithiocarbonic Acid S,S-Diethyl Ester is susceptible to attack by nucleophiles, leading to substitution of one of the ethylthio (-SEt) groups. This reactivity is analogous to that of standard esters and thioesters, though the kinetics and mechanisms are modulated by the presence of two sulfur atoms.

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Catalyzed/Saponification)

Hydrolysis of this compound involves the cleavage of a carbon-sulfur bond, yielding ethanethiol (B150549) and other products depending on the conditions.

Mechanism Steps:

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the carbonyl carbon, forming a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking oxygen to one of the sulfur atoms, making the ethylthio group a better leaving group (ethanethiol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanethiol.

Deprotonation: The resulting protonated S-ethyl thioformic acid is deprotonated by water, regenerating the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), the hydrolysis proceeds via a different mechanism, commonly known as saponification. The reaction is initiated by the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This process is effectively irreversible due to the final deprotonation step.

Mechanism Steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethyl thiolate anion (EtS⁻) as the leaving group.

Acid-Base Reaction: The resulting S-ethyl thioformic acid is deprotonated by the strongly basic ethyl thiolate anion (or another hydroxide ion) to form a carboxylate-like salt and ethanethiol. This final, irreversible acid-base step drives the reaction to completion.

| Condition | Key Steps | Intermediate | Products | Reversibility |

|---|---|---|---|---|

| Acid-Catalyzed | 1. Protonation of C=O 2. H₂O attack 3. Elimination of EtSH | Protonated tetrahedral intermediate | Ethanethiol, CO₂, H₂O | Reversible |

| Base-Catalyzed | 1. OH⁻ attack 2. Elimination of EtS⁻ 3. Deprotonation | Anionic tetrahedral intermediate | Ethanethiol, Carbonate salt | Irreversible |

Reactions with Carbon Disulfide (e.g., Thiocarbamate Formation via Addition-Elimination)

The formation of thiocarbamates generally proceeds from the reaction of primary or secondary amines with carbon disulfide, which generates a dithiocarbamate (B8719985) salt in the presence of a base. wikipedia.orgnih.gov This dithiocarbamate can then be alkylated to yield a dithiocarbamate ester.

While this compound does not directly react with carbon disulfide to form thiocarbamates, it can serve as a precursor to thiocarbamates through a process known as aminolysis. In this reaction, an amine acts as a nucleophile, attacking the carbonyl carbon of the dithiocarbonate. This leads to the substitution of one of the ethylthio groups and the formation of an S-ethyl thiocarbamate.

The mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dithiocarbonate.

Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to a base or another amine molecule.

Elimination: The intermediate collapses, expelling an ethyl thiolate anion (EtS⁻) as the leaving group.

Product Formation: The final product is an S-ethyl thiocarbamate, along with ethanethiol formed after the protonation of the ethyl thiolate anion.

Kinetic studies on the aminolysis of similar dithiocarbonates have shown that the reaction proceeds through a tetrahedral intermediate, with the stability of this intermediate influencing the reaction rate. lookchem.comacs.org

Radical Processes and Chain Transfer Reactions

Dithiocarbonates and related thiocarbonylthio compounds are pivotal in controlling radical polymerization processes due to their ability to act as efficient chain transfer agents.

Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This compound belongs to the class of compounds used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

The key to RAFT polymerization is a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. The dithiocarbonate acts as the mediator in this equilibrium.

The RAFT Mechanism involves several key steps:

Initiation: A standard radical initiator generates radicals, which react with monomer units to form propagating polymer chains (P•n).

Chain Transfer: The propagating radical (P•n) adds to the C=S bond of the dithiocarbonate CTA. This forms a short-lived intermediate radical.

Fragmentation: This intermediate radical fragments, releasing a new radical (R•, in this case, an ethyl radical •SEt, although typically the R group in RAFT agents is chosen to be a good leaving group and a good reinitiating radical). This process forms a dormant polymer chain capped with the thiocarbonylthio group.

Re-initiation: The expelled radical (R•) reacts with the monomer to start a new propagating chain.

Main Equilibrium: The dormant polymer chains can be reactivated by another propagating radical, establishing a rapid equilibrium that ensures all chains have an equal opportunity to grow. This controlled growth leads to polymers with a narrow molecular weight distribution.

Aliphatic dithioesters like this compound are generally less active than aromatic dithioesters (like dithiobenzoates) but can offer advantages such as reduced retardation in certain polymerization systems.

| Component | Role in RAFT Polymerization |

|---|---|

| Monomer | The basic building block of the polymer chain. |

| Initiator | Generates the initial free radicals to start polymerization. |

| Chain Transfer Agent (CTA) | (e.g., this compound) Mediates the polymerization by reversibly deactivating propagating chains. |

| Solvent | Dissolves the monomer, initiator, and resulting polymer. |

Generation of Radicals from Dithiocarbonic Acid Esters

The primary context for radical generation from this compound is within the RAFT mechanism. The compound itself is not a radical initiator but rather a mediator of radical activity. Radicals are generated through the fragmentation of the intermediate species formed during the chain transfer step.

When a propagating radical adds to the thiocarbonyl group, a stabilized intermediate radical is formed. The stability of this intermediate is crucial for the effectiveness of the RAFT process. This intermediate can then fragment in one of two ways: either releasing the original propagating radical or releasing the other substituent on the sulfur atom as a new radical. It is this addition-fragmentation process that defines the generation of radical species from the dithiocarbonate during polymerization. libretexts.org The reaction is an equilibrium, but it allows for the transfer of the thiocarbonylthio group to the end of the growing polymer chain, which is the basis of the controlled nature of the polymerization.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wikipedia.org In the context of sulfur-containing carbonyl compounds, a well-known example is the Newman-Kwart rearrangement, where an O-thiocarbamate isomerizes to a more thermally stable S-thiocarbamate upon heating. wikipedia.org

However, this compound is an S,S-dithiocarbonate, meaning it already possesses the thermodynamically favored C-S bonds and lacks the C-O-C(=S) moiety required for the classic Newman-Kwart rearrangement. While O,S-dialkyl dithiocarbonates can be catalytically rearranged to their S,S-isomers, the reverse reaction for S,S-dithiocarbonates is not typically observed under normal conditions. jst.go.jp

Generally, S,S-dithiocarbonates are stable with respect to skeletal rearrangements. Significant molecular reorganization would require high-energy conditions, such as pyrolysis or photolysis, which would likely lead to complex fragmentation pathways rather than a clean, defined rearrangement reaction. There are no common named rearrangement reactions that specifically feature S,S-dithiocarbonates as the starting material.

Gas-Phase Thermolytic Decomposition Pathways

The gas-phase thermal decomposition of S,S-dialkyl dithiocarbonates proceeds through complex pathways that typically involve the elimination of smaller, stable molecules. While specific studies on S,S-diethyl dithiocarbonate are not extensively detailed, analysis of related compounds such as metal xanthates (O-alkyldithiocarbonates) and dialkyl carbonates provides insight into the likely products and mechanisms. researchgate.netresearchgate.net

Head-space analysis by gas-phase infrared spectroscopy (HAGIS) of various metal xanthates shows that decomposition generates primary gaseous products including carbon disulfide (CS₂), carbonyl sulfide (B99878) (COS), and carbon dioxide (CO₂). researchgate.net The pyrolysis of diethyl carbonate, a related oxygen analog, similarly yields CO₂, ethanol (B145695), and ethene through a six-center elimination mechanism. researchgate.net

Based on these analogous systems, the thermolysis of this compound likely proceeds via pathways that lead to the formation of gaseous products. The relative stability of the C-S and C=O bonds dictates the fragmentation patterns.

| Potential Product | Plausible Formation Pathway | Supporting Evidence (from Analogs) | Reference |

|---|---|---|---|

| Carbonyl Sulfide (COS) | Elimination reaction involving the carbonyl group and one of the thioethyl groups. | Observed as a primary product in the decomposition of metal xanthates. | researchgate.net |

| Carbon Disulfide (CS₂) | Fragmentation pathway involving the cleavage of both C-S bonds linked to the carbonyl carbon. | Major decomposition product for Fe(III) and Zn(II) xanthates. | researchgate.net |

| Ethene (C₂H₄) | β-elimination from the ethyl groups, similar to a Chugaev-type elimination. | Observed in the pyrolysis of diethyl carbonate. | researchgate.net |

| Ethanethiol (C₂H₅SH) | Hydrogen abstraction by a thioethyl radical or concerted elimination. | Analogous to ethanol formation from diethyl carbonate decomposition. | researchgate.net |

Reactions with Organometallic Reagents

This compound, possessing an electrophilic carbonyl carbon, is expected to react with nucleophilic Grignard reagents (R-Mg-X). The general reaction of esters with Grignard reagents involves a double addition mechanism. masterorganicchemistry.comchemistrysteps.com

The reaction proceeds in two main stages:

Nucleophilic Acyl Substitution: The Grignard reagent attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating one of the thioethoxide (B8401739) (-SEt) groups, which is a competent leaving group, to form a ketone. chemistrysteps.com

Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.com This second nucleophilic addition, followed by an acidic workup, yields a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.orgadichemistry.com

Because the intermediate ketone is more electrophilic than the parent dithiocarbonate ester, the reaction cannot be stopped after the first addition. chemistrysteps.com Therefore, an excess of the Grignard reagent is typically used to ensure the complete conversion to the tertiary alcohol. adichemistry.com

The sulfur atoms in this compound possess lone pairs of electrons, allowing the molecule to function as a ligand in coordination chemistry. While specific reactions with low-valent organometallic sandwich π-complexes are not extensively documented, the behavior of related dithiocarbamate and dithiocarbonate ligands with transition metals illustrates the expected reactivity. rsc.orgmdpi.com

These sulfur-containing ligands can coordinate to metal centers in several modes, most commonly as bidentate chelating ligands, forming a stable four-membered ring with the metal. sysrevpharm.org They are known to stabilize metal moieties, allowing for the formation of a wide variety of stable complexes. mdpi.com For instance, reactions involving platinum(II) and palladium(II) dithiocarbonates show that the dithiocarbonate ligand can engage in intramolecular rearrangements and unidentate-bidentate exchange when coordinated to the metal center. rsc.org This demonstrates the dynamic coordination behavior of this class of ligands.

Reactions with Super Acidic Systems

In superacidic media, such as a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF/SbF₅), organic molecules with basic sites (like lone pairs on oxygen or sulfur) undergo protonation. wikipedia.org For this compound, protonation can occur at the carbonyl oxygen or one of the thioether sulfur atoms.

Studies on the protonation of analogous compounds like dithiocarbamic acid in superacids have shown the formation of stable cationic species. znaturforsch.comresearchgate.net In these systems, protonation occurs on the sulfur atoms to form dithiol-stabilized carbocations of the type [R₂NC(SH)₂]⁺. znaturforsch.com

For this compound, two primary protonation events are plausible:

O-Protonation: Protonation of the carbonyl oxygen would significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack if any nucleophile were present.

S-Protonation: Protonation of one of the thioether sulfur atoms would generate a sulfonium (B1226848) ion.

The exact site of protonation depends on the relative basicity of the atoms and the stability of the resulting cation. Given the "soft" nature of sulfur, it is a highly probable site for protonation by the "hard" proton in a superacid environment. The resulting cation would be stabilized by resonance, delocalizing the positive charge.

Intramolecular Cyclization Reactions

For this compound to undergo an intramolecular cyclization, one of the ethyl chains would need to be functionalized with a nucleophilic group. This nucleophile could then attack the electrophilic carbonyl carbon. rsc.org

Consider a derivative where one ethyl group is substituted with a terminal nucleophile (e.g., an amine or hydroxyl group), creating a suitable chain length for cyclization (typically forming a 5- or 6-membered ring). The reaction would proceed via an intramolecular nucleophilic acyl substitution.

The general mechanism would be:

The tethered nucleophilic group attacks the carbonyl carbon.

A cyclic tetrahedral intermediate is formed.

This intermediate collapses, expelling the other thioethoxide (-SEt) group as a leaving group.

The final product is a heterocyclic compound, such as a thiolactone derivative.

The success of such a reaction depends on factors like the length of the tether connecting the nucleophile to the dithiocarbonate core and the reaction conditions (e.g., presence of a base to deprotonate the nucleophile). researchgate.net

Addition Reactions with Unsaturated Compoundsnih.gov

This compound participates in addition reactions with a variety of unsaturated compounds, particularly those featuring electron-deficient double or triple bonds. This reactivity is primarily channeled through a conjugate or Michael-type addition mechanism, where the dithiocarbonate acts as a soft nucleophile. The presence of a base is typically required to generate a transient nucleophilic species that initiates the attack on the β-carbon of an α,β-unsaturated system.

The reaction mechanism generally proceeds in three key steps:

Deprotonation: In the presence of a suitable base, a proton can be abstracted from a carbon adjacent to the dithiocarbonate group if it is sufficiently acidic, or the base can facilitate the formation of a transient nucleophilic sulfur species.

Nucleophilic Attack: The resulting nucleophile then attacks the electrophilic β-carbon of the unsaturated compound (the Michael acceptor). This leads to the formation of a new carbon-sulfur or carbon-carbon bond and generates an intermediate enolate.

Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction mixture, such as the conjugate acid of the base or the solvent, to yield the final addition product.

The efficiency and outcome of these reactions are influenced by several factors, including the nature of the unsaturated compound, the choice of solvent, the base employed, and the reaction temperature.

Research Findings on Michael-Type Additions

Detailed studies have explored the addition of sulfur-based nucleophiles to various α,β-unsaturated systems. While specific data on this compound is limited in readily available literature, the reactivity patterns of analogous thiols and dithiocarbamates provide a strong basis for understanding its behavior. For instance, research on the addition of thiols to α,β-unsaturated carbonyl compounds has demonstrated the generality of this reaction with a range of substrates.

In a representative study, various thiols were reacted with α,β-unsaturated ketones and aldehydes. The findings indicate that the reaction proceeds efficiently, often without the need for a catalyst, although a base is typically employed to facilitate the formation of the thiolate nucleophile. The reaction conditions, such as temperature and reactant stoichiometry, were found to significantly impact the reaction time and yield.

To illustrate the typical conditions and outcomes of such Michael additions, the following table summarizes the results from the reaction of various thiols with methyl vinyl ketone. Although not a direct example involving this compound, it provides a valuable reference for the expected reactivity.

Table 1: Michael Addition of Various Thiols to Methyl Vinyl Ketone| Thiol (Michael Donor) | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Thiophenol | 4-(phenylthio)butan-2-one | 30 | 93 |

| 4-Chlorothiophenol | 4-((4-chlorophenyl)thio)butan-2-one | 15 | 98 |

| 4-Methylthiophenol | 4-((4-methylphenyl)thio)butan-2-one | 30 | 85 |

| 4-Methoxythiophenol | 4-((4-methoxyphenyl)thio)butan-2-one | 30 | 93 |

| 2-Naphthalenethiol | 4-(naphthalen-2-ylthio)butan-2-one | 15 | 89 |

| Benzylthiol | 4-(benzylthio)butan-2-one | 45 | 76 |

The reactions of chalcones, which are α,β-unsaturated ketones with aromatic substituents, with cellular thiols have also been extensively studied. These investigations reveal that the addition process is influenced by the electronic properties of the substituents on the chalcone (B49325) and the protonation state of the thiol. This suggests that the reactivity of this compound in such additions would similarly be affected by the specific structure of the unsaturated reaction partner.

Furthermore, the conjugate addition of nucleophiles to α,β-unsaturated nitriles is another relevant area of study. These reactions provide a pathway to functionalized nitriles, which are valuable synthetic intermediates. While direct data for this compound is scarce, the successful addition of other nucleophiles to unsaturated nitriles underscores the potential for this class of reactions.

Advanced Spectroscopic and Structural Characterization of Dithiocarbonic Acid S,s Diethyl Ester and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dithiocarbonic acid S,S-diethyl ester, providing precise information about the hydrogen and carbon atomic environments within the molecule.

The ethyl protons would exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atoms are expected to appear as a quartet, deshielded by the electronegative sulfur atom. The terminal methyl protons (-CH₃) would appear as a triplet. Based on data for related O-ethyl carbonodithioate derivatives, the chemical shifts can be estimated. For instance, in S-(N-(4-methoxybenzyl)-N-tert-butylcarbamoyl)methyl O-ethyl carbonodithioate, the O-ethyl group protons appear at 4.61 ppm (quartet) and 1.38 ppm (triplet). rsc.org A similar pattern is expected for this compound, though the exact chemical shifts may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -S-CH₂-CH₃ | ~2.8 - 3.2 | Quartet | ~7.0 |

| -S-CH₂-CH₃ | ~1.2 - 1.5 | Triplet | ~7.0 |

Note: The predicted values are based on general principles and data from analogous compounds.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, data from related dithiocarbamates and xanthates can provide valuable insights. For example, in sodium diethyldithiocarbamate (B1195824), the methylene carbons (-CH₂-) resonate at 49.61 ppm and the methyl carbons (-CH₃) at 12.31 ppm. chemicalbook.com The dithiocarbonyl carbon (C=S) in xanthate derivatives typically appears significantly downfield, for instance at 214.2 ppm. rsc.org

For this compound, three distinct carbon signals are expected: one for the carbonyl carbon (C=O), one for the methylene carbons (-CH₂-), and one for the methyl carbons (-CH₃). The carbonyl carbon is expected to have the largest chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -S-C(O)-S- | ~190 - 210 |

| -S-CH₂-CH₃ | ~30 - 40 |

| -S-CH₂-CH₃ | ~12 - 16 |

Note: The predicted values are based on general principles and data from analogous compounds. The chemical shift of the carbonyl carbon can be influenced by the sulfur atoms.

In cases where experimental data is difficult to obtain, computational methods can be employed to calculate theoretical ¹³C NMR chemical shifts, which can then be compared with experimental spectra of related compounds for validation. nih.govresearchgate.net

NMR spectroscopy is a powerful tool for the in-situ identification of transient species and reaction intermediates. For reactions involving this compound, such as its synthesis or subsequent transformations, ¹H and ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of products. By acquiring spectra at various time points during a reaction, it is possible to detect and characterize intermediates that may have limited stability. For instance, in polymerization reactions utilizing related trithiocarbonate (B1256668) RAFT agents, NMR spectroscopy is crucial for following the kinetics of the reaction. acs.org While specific examples involving this compound are not detailed in the provided sources, the methodology remains a standard and vital application of NMR in mechanistic studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for determining the molecular weight and for deducing the structure.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. It can be employed to monitor the progress of reactions involving this compound, to identify the final products, and to detect any byproducts.

While a specific mass spectrum for this compound is not provided in the search results, the fragmentation pattern can be predicted based on the general principles of ester and thioester fragmentation. libretexts.org Upon electron ionization, the molecule would likely exhibit a molecular ion peak (M⁺•). Key fragmentation pathways would involve cleavage of the C-S and C-O bonds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺• | [CH₃CH₂SC(O)SCH₂CH₃]⁺• | 150 |

| [M - C₂H₅]⁺ | [CH₃CH₂SC(O)S]⁺ | 121 |

| [M - SC₂H₅]⁺ | [CH₃CH₂SC(O)]⁺ | 89 |

| [C₂H₅S]⁺ | [CH₃CH₂S]⁺ | 61 |

| [C₂H₅]⁺ | [CH₃CH₂]⁺ | 29 |

The fragmentation of esters often involves the loss of the alkoxy group, and for thioesters, the loss of the thiolate group is a common pathway. libretexts.orgnih.gov The detection and analysis of these characteristic fragments would allow for the unambiguous identification of this compound in a reaction mixture.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For comparison, the C=O stretch in diethyl carbonate appears around 1740 cm⁻¹. nist.gov The presence of sulfur atoms attached to the carbonyl carbon in this compound would likely shift this band to a lower wavenumber.

Other characteristic vibrations would include the C-S stretching modes. In dithiocarbamates, C-S stretching vibrations are typically observed in the 900-1100 cm⁻¹ region. researchgate.net Additionally, the C-H stretching and bending vibrations of the ethyl groups would be present in the expected regions of the spectrum (~2850-3000 cm⁻¹ and ~1375-1475 cm⁻¹, respectively). horiba.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1650 - 1700 |

| C-H Stretch | Ethyl (-CH₂, -CH₃) | ~2850 - 3000 |

| C-H Bend | Ethyl (-CH₂, -CH₃) | ~1375 - 1475 |

| C-S Stretch | Thioester | ~900 - 1100 |

Note: The predicted values are based on general principles and data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features in the IR spectrum of an ester are the strong carbonyl (C=O) stretch and the C-O stretching vibrations. spectroscopyonline.com The C=O stretching frequency in esters is typically found in the range of 1735-1750 cm⁻¹, a region that is slightly higher than that for aliphatic ketones (around 1715 cm⁻¹). spectroscopyonline.compressbooks.pub This shift is due to the electron-withdrawing effect of the adjacent oxygen atom. Additionally, esters exhibit two distinct C-O stretching bands: one for the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) and another for the O-C bond of the ethyl group (alkyl-oxygen stretch). These typically appear as strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

The dithiocarbonate moiety introduces characteristic C-S stretching vibrations. The exact position of the ν(C-S) frequency can vary, but for related dithiocarbamate (B8719985) compounds, it is observed in the region of 980-987 cm⁻¹. researchgate.net The presence of two sulfur atoms in the S,S-diethyl ester configuration will influence these vibrations. The spectrum also contains bands corresponding to the C-H bonds of the ethyl groups. These include C-H stretching vibrations from 2850-3000 cm⁻¹ and C-H bending vibrations between 1350-1470 cm⁻¹. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Acyl-Oxygen (C-O) | Stretch | 1200 - 1300 | Strong |

| Alkyl-Oxygen (O-C) | Stretch | 1000 - 1150 | Strong |

| Carbon-Sulfur (C-S) | Stretch | 980 - 1050 | Medium-Weak |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Surface Coordination

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the interaction of molecules with surfaces, providing insights into adsorption mechanisms. d-nb.info When this compound or related ligands like diethyldithiocarbamate (DDTC) act as collectors in mineral flotation, FTIR can distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption) on the mineral surface. mdpi.com

In a typical analysis, the FTIR spectrum of the pure ligand is compared with the spectrum of the mineral after treatment with the ligand solution.

Physical Adsorption : If the ligand is physically adsorbed, the interaction with the surface is weak (e.g., van der Waals forces). The FTIR spectrum of the adsorbed species will be nearly identical to that of the pure ligand, with minimal or no shifts in the characteristic vibrational frequencies. mdpi.com

Chemical Adsorption : If chemisorption occurs, a new chemical bond is formed between the ligand and the mineral surface. This stronger interaction leads to a redistribution of electron density within the ligand, resulting in significant shifts in the positions of its vibrational bands. The appearance of new peaks or the disappearance of existing ones can also indicate a chemical reaction at the surface. mdpi.com

For instance, studies on the adsorption of DDTC, a structurally similar compound, on various minerals have shown that the nature of the adsorption varies with the substrate. The FT-IR spectra of DDTC adsorbed on sulfur, sphalerite, and lead sulfate (B86663) were nearly unchanged, indicating weak physical adsorption. mdpi.com In contrast, when DDTC was adsorbed on pyrite, the spectra showed shifts in the C–N vibrations and the appearance of a new peak, which is clear evidence of chemisorption. mdpi.com By analogy, FTIR analysis of this compound on a mineral surface would involve monitoring the C=O, C-O, and C-S stretching bands. A significant shift in the C=O or C-S frequencies would suggest coordination of the carbonyl oxygen or sulfur atoms with metal ions on the mineral surface.

X-ray Crystallography for Elucidation of Molecular and Crystal Structures

The analysis revealed that the complex crystallizes in the monoclinic space group P2(1)/c. asianpubs.org The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were determined with high precision. Such data allows for the calculation of the crystal's density and the visualization of intermolecular interactions, such as hydrogen bonds or other weak interactions, that stabilize the crystal packing. asianpubs.orginnovareacademics.in

The table below presents the crystallographic data for the diethyl dithiocarbamate tellurium complex as an illustrative example. asianpubs.org

Table 2: Example Crystallographic Data for a Diethyl Dithiocarbamate Tellurium Complex

| Parameter | Value |

|---|---|

| Chemical Formula | (C₅H₁₀S₂N)₂Te |

| Formula Weight (Mr) | 424.12 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 15.1640(3) |

| b (Å) | 8.4055(2) |

| c (Å) | 14.7887(2) |

| α (°) | 90 |

| β (°) | 117.228(10) |

| γ (°) | 90 |

| Volume (V) (ų) | 1676.1(6) |

| Z (Molecules per unit cell) | 4 |

This level of structural detail is crucial for understanding the steric and electronic properties of the molecule and for rationalizing its chemical reactivity and interactions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. lucideon.comcarleton.edu

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. lucideon.com Since each element has a unique set of core-level binding energies, XPS can identify the elements present on the surface (except for H and He). lucideon.com

For this compound (C₅H₁₀OS₂), XPS would be used to:

Confirm Elemental Composition : High-resolution scans of the C 1s, O 1s, and S 2p regions would confirm the presence of these elements on the sample surface.

Determine Chemical States : Small shifts in the binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of an atom. For the target molecule, XPS can distinguish between the different carbon, oxygen, and sulfur environments.

Carbon (C 1s) : The C 1s spectrum would be deconvoluted to show separate peaks for carbon in the C-C/C-H (ethyl groups), C-S, C-O, and O=C-S environments. The carbonyl carbon (O=C-S) is expected at the highest binding energy due to its attachment to two electronegative atoms (O and S).

Oxygen (O 1s) : A single peak corresponding to the carbonyl oxygen (C=O) would be expected.

Sulfur (S 2p) : The S 2p spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to the sulfur atoms in the C-S-C linkage. The binding energy would be characteristic of sulfur in a thioester environment.

This detailed chemical state information is invaluable for studying surface modifications, degradation, or the interaction of the molecule with a substrate. carleton.edu

Table 3: Hypothetical Binding Energies for this compound

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-S | ~285.5 |

| C 1s | C-O | ~286.5 |

| C 1s | O=C-S | ~288.0 |

| O 1s | C=O | ~532.0 |

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms or molecules through a chemical reaction or a biological pathway. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, ¹⁶O with ¹⁸O, or ³²S with ³⁴S), researchers can follow the fate of the labeled atom using techniques like mass spectrometry or NMR spectroscopy. researchgate.net This provides unambiguous information about reaction mechanisms, bond formation, and bond cleavage.

For this compound, isotope labeling could be employed to elucidate various reaction mechanisms:

Hydrolysis Mechanism : To study the hydrolysis of the ester, the carbonyl oxygen could be labeled with ¹⁸O. By analyzing the products (carboxylic acid and thiol) using mass spectrometry, one can determine whether the C-O or O-C bond is cleaved during the reaction.

Decarboxylation Studies : Labeling the carbonyl carbon with ¹³C would allow for the tracking of this carbon atom in thermal or chemical decomposition reactions. The distribution of the ¹³C label in the products would reveal the mechanism of decarboxylation or other fragmentation pathways.

Surface Adsorption and Reaction : The synthesis of a ³⁴S-labeled version of this compound could be used to study its interaction with metal sulfide (B99878) minerals. By analyzing the surface with techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), one could track the transfer of sulfur from the ligand to the mineral surface, providing direct evidence of the reaction mechanism.

The synthesis of such labeled compounds often follows established chemical routes, simply substituting a standard reagent with its isotopically enriched counterpart. nih.gov For example, [¹³C]-labeled this compound could be synthesized using a ¹³C-labeled precursor, such as ¹³CS₂ or a ¹³C-labeled ethyl halide, in the appropriate synthetic step.

Computational and Theoretical Studies on Dithiocarbonic Acid S,s Diethyl Ester

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely utilized to predict molecular geometries, energies, and other chemical properties.

Structural Analysis and Geometry Optimization

Geometry optimization is a fundamental application of DFT, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. youtube.commdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. For Dithiocarbonic Acid S,S-diethyl ester, a full geometry optimization would provide a detailed three-dimensional model of the molecule.

While general principles of DFT-based geometry optimization are well-established, specific computational studies detailing the optimized structural parameters for this compound were not found in the public literature. Such a study would typically report the values in a table similar to the one below.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: Data not available in searched scientific literature)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | Data not available | S-C-S | Data not available |

| C-S | Data not available | O=C-S | Data not available |

| S-C₂H₅ | Data not available | C-S-C₂H₅ | Data not available |

Reactivity Predictions and Mechanistic Pathway Modeling

DFT is a powerful tool for predicting the reactivity of molecules and modeling the pathways of chemical reactions. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and thermodynamics, providing insights into reaction mechanisms. For this compound, DFT could be used to model its reactions, such as hydrolysis or reactions with nucleophiles and electrophiles.

Specific mechanistic pathway models for reactions involving this compound based on DFT calculations have not been detailed in the available literature. These studies are crucial for understanding how the compound participates in chemical transformations.

Characterization of Bonding and Electronic Structure

DFT calculations provide a wealth of information about the electronic structure of a molecule. This includes the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental in understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Detailed computational studies characterizing the bonding and electronic structure, including HOMO-LUMO distributions and MEP maps for this compound, are not available in the reviewed literature.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. nih.gov These descriptors include electron affinity (EA), ionization potential (IP), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters are valuable for comparing the reactivity of different molecules. Although the methodology for calculating these descriptors is well-established, specific values calculated for this compound were not found in the searched scientific literature.

Table 2: Calculated Global Reactivity Descriptors for this compound (Note: Data not available in searched scientific literature)

| Descriptor | Value (eV) |

|---|---|

| Electron Affinity (A) | Data not available |

| Ionization Potential (I) | Data not available |

| Hardness (η) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.com It is a widely used method for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. rsc.org

A TD-DFT study on this compound would provide theoretical predictions of its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). Such specific predictions for this compound are not present in the available literature.

Table 3: Predicted Electronic Transitions and Absorption Spectra Data for this compound from TD-DFT Calculations (Note: Data not available in searched scientific literature)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Thermochemical Calculations (e.g., Bond Dissociation Enthalpies)

DFT can be employed to calculate various thermochemical properties of molecules. A key property is the bond dissociation enthalpy (BDE), which is the enthalpy change upon the homolytic cleavage of a chemical bond. wikipedia.org BDE values are crucial for understanding the stability of a molecule and predicting its behavior in chemical reactions, particularly those involving radical mechanisms. For this compound, BDEs for bonds such as C-S, S-C₂H₅, and C-H would provide insight into the weakest bonds and likely fragmentation pathways.

While general tables of bond dissociation energies exist, specific DFT-calculated bond dissociation enthalpies for the various bonds within this compound have not been reported in the searched literature. ucsb.edu

Table 4: Calculated Bond Dissociation Enthalpies (BDEs) for this compound (Note: Data not available in searched scientific literature)

| Bond | BDE (kJ/mol) |

|---|---|

| CH₃CH₂S-C(O)SCH₂CH₃ | Data not available |

| C(O)S-CH₂CH₃ | Data not available |

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Reagents

As a synthetic intermediate, S,S-diethyl dithiocarbonate serves as a building block and reagent in a range of chemical transformations, primarily owing to the reactivity of its thioester linkages and carbonyl group.

Dithioesters and related dithiocarbonate compounds are established synthons for the construction of various heterocyclic systems. researchgate.netsemanticscholar.org The reaction of dithiocarboxylic acid esters with compounds like dimethyl acetylene (B1199291) dicarboxylate (DMAD) is a known method for preparing five-membered sulfur-containing heterocycles. semanticscholar.org While specific examples detailing the use of S,S-diethyl dithiocarbonate are not extensively documented, its structure allows for analogous reactivity. The carbonyl carbon is an electrophilic site susceptible to attack by dinucleophiles, and the C-S bonds can be cleaved to facilitate cyclization, making it a potential precursor for heterocycles such as 1,3-dithiolanes. researchgate.net For instance, reactions involving the cleavage of the thioester bond followed by intramolecular cyclization are common pathways to sulfur-containing rings. General methods for synthesizing N,S-heterocycles like thiazole-2(3H)-thiones and thiazolidine-2-thiones often involve the reaction of dithiocarbamic acids or their derivatives with suitable electrophiles, highlighting the utility of the dithiocarbonate framework in building such structures. researchgate.net

The use of S,S-diethyl dithiocarbonate as a reagent to directly transfer the dithiocarbonate moiety into other molecules is not a widely reported application. Synthetic routes typically focus on the preparation of S,S-dialkyl dithiocarbonates from simpler precursors rather than their use as transfer agents. sid.ir For example, a common synthesis involves the reaction of thiols with carbon dioxide, mediated by reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (Mitsunobu's reagent), to form the S,S-dialkyl dithiocarbonate structure. sid.ir

A significant application of S,S-diethyl dithiocarbonate is its function as a source of the ethanethiolate anion (EtS⁻). Upon treatment with a suitable base, the compound can be cleaved to release this potent nucleophile. Ethanethiolate is readily used in nucleophilic substitution reactions to synthesize various thiol derivatives, particularly thioethers. For example, it can react with alkyl halides (R-X) to form ethyl thioethers (R-S-Et). cdnsciencepub.com

Table 1: Synthesis of Thioethers using Ethanethiolate

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

This reactivity provides a convenient method for introducing an ethylthio group into organic molecules, avoiding the direct use of the volatile and malodorous ethanethiol (B150549).

Based on available scientific literature, the application of S,S-diethyl dithiocarbonate as a dehydrating or carbonylating agent in organic reactions is not a documented or common practice. While dehydrating agents are crucial in certain carbonate syntheses, such as the direct synthesis of diethyl carbonate from ethanol (B145695) and CO₂, other compounds like acetals or epoxides are typically employed for this purpose. biosynth.comnii.ac.jp Similarly, other reagents are generally preferred for carbonylation reactions.

S,S-diethyl dithiocarbonate is a structural sulfur analog of diethyl carbonate (Et-O-C(O)-O-Et), where both ether oxygens are replaced by sulfur atoms. This substitution significantly alters the compound's chemical properties, including the electrophilicity of the carbonyl carbon and the stability of the ester linkages. However, its role as a chlorinating agent in organic reactions is not supported by scientific literature. While some vendor catalogues may contain this classification, it appears to be unsubstantiated in peer-reviewed chemical research.

Polymer Chemistry

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Dithiocarbonic Acid S,S-Diethyl Ester | C₅H₁₀OS₂ |

| Diethyl Carbonate | C₅H₁₀O₃ |

| Dimethyl Acetylene Dicarboxylate (DMAD) | C₆H₆O₄ |

| Ethanethiol | C₂H₆S |

| Triphenylphosphine | C₁₈H₁₅P |

| Diethyl Azodicarboxylate | C₆H₁₀N₂O₄ |

| Thiazole-2(3H)-thione | C₃H₃NS₂ |

| Thiazolidine-2-thione | C₃H₅NS₂ |

Reagents in Controlled/Living Radical Polymerization (e.g., RAFT, NMP)

While the broader families of dithiocarbonates (xanthates) and dithiocarbamates are extensively used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specific research detailing the use of this compound in this capacity is not prevalent in the reviewed literature. acs.orgrsc.orgacs.organu.edu.aunih.govnih.govgoogle.com Generally, xanthates are effective for controlling the polymerization of a range of vinyl monomers. acs.orgrsc.orgacs.organu.edu.au The effectiveness of a RAFT agent is highly dependent on its structure, which influences the rates of addition and fragmentation reactions that are crucial for controlled polymerization. cmu.eduresearchgate.net For instance, studies have shown that simple N,N-dialkyl dithiocarbamates can be ineffective as RAFT agents under thermal conditions. cmu.eduepa.gov

No specific studies were identified that utilize this compound in Nitroxide-Mediated Polymerization (NMP).

Building Blocks for Polymer Synthesis

While this compound is a fundamental chemical entity, specific research explicitly detailing its use as a direct building block for the synthesis of novel polymers is limited. General synthetic pathways exist for creating polymers from various building blocks, including those with sulfur-containing functional groups. mdpi.com For example, new classes of phosphorus- and sulfur-containing functional polymers, such as poly(dithiophosphate)s, have been synthesized through reactions of diols with phosphorus pentasulfide. mdpi.com Additionally, polycarbonates can be synthesized from diols and carbon dioxide. nih.gov However, direct polymerization routes involving this compound as a monomeric unit are not extensively documented in the available literature.

Development of Photosensitizers for Polymerization of Vinyl Monomers

There is no direct evidence in the reviewed scientific literature to suggest that this compound is used as a photosensitizer for the polymerization of vinyl monomers. The development of photosensitizers for photopolymerization is an active area of research, with a focus on compounds that can absorb light and initiate polymerization, often in combination with other reagents. google.commdpi.commdpi.comresearchgate.net

Polymer Functionalization Strategies

Specific strategies for polymer functionalization that explicitly employ this compound are not detailed in the available research. Polymer functionalization often involves the use of "click" chemistry and other efficient reactions to modify polymer chains and introduce new functionalities. rsc.org

Advanced Materials Development

The application of this compound in the creation of advanced materials is an area with potential, though specific examples are not widely reported.

Building Blocks for Dyes and Pigments

No specific research was found that describes the use of this compound as a direct building block for the synthesis of dyes and pigments. The synthesis of such materials often relies on versatile precursor molecules that can be modified to produce a wide range of colored compounds. ontosight.ai

Precursors for Novel Solid-State Materials

The general class of dithiocarbamates has been extensively studied as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films. researchgate.netresearchgate.netrsc.orgnih.govnih.govrsc.orgchalcogen.roacs.org These compounds decompose upon heating to yield metal sulfides with various properties. However, there are no specific reports on the use of this compound as a precursor for novel solid-state materials.

Development of this compound as a Stabilizer for Synthetic Polymers Against Degradation

The application of this compound as a stabilizer for synthetic polymers is an area with limited publicly available research. While organosulfur compounds, in general, are recognized for their antioxidant properties and have been investigated for polymer stabilization, specific detailed research findings and performance data for this compound in this role are not extensively documented in scientific literature.

The theoretical potential for this compound to act as a polymer stabilizer lies in the reactivity of its sulfur-containing functional groups. These groups could potentially interfere with degradation pathways in polymers, such as those initiated by heat, oxidation, or UV radiation. The sulfur atoms in the dithiocarbonate moiety could act as radical scavengers or hydroperoxide decomposers, which are key mechanisms for stabilizing polymers.

However, without dedicated studies on its efficacy and mechanism of action in various polymer matrices, its practical application remains speculative. Detailed research would be required to determine its effectiveness in comparison to established stabilizers, its compatibility with different polymers, and its performance under various degradation conditions.

Due to the absence of specific research data, a detailed analysis of its performance, including data tables on its stabilizing effects on different polymers, cannot be provided at this time. Further empirical research is necessary to substantiate the potential of this compound as a viable stabilizer for synthetic polymers.

Coordination Chemistry of Dithiocarbonic Acid S,s Diethyl Ester

Complexation with Metal Ions and Formation of Coordination Complexes

While specific studies on the complexation of dithiocarbonic acid S,S-diethyl ester are limited, the behavior of structurally similar thioether and dithiocarbamate (B8719985) ligands provides a strong basis for predicting its interactions with metal ions. Thioether ligands are known to coordinate to a wide range of transition metals, particularly soft metal ions that have a high affinity for soft sulfur donors.

Research on the closely related ligand, bis(methylthio)methane (B156853), has demonstrated its ability to self-assemble with silver(I) salts to form a series of coordination networks. In these complexes, the silver(I) centers are coordinated by sulfur atoms from multiple thioether ligands, resulting in the formation of two-dimensional layered structures. The precise architecture of these networks is influenced by the nature of the counter-anion present in the silver salt. This suggests that this compound could similarly act as a building block for supramolecular assemblies and coordination polymers.

The interaction of this compound with metal ions is expected to be driven by the Lewis acid-base theory, where the soft sulfur atoms of the ligand interact favorably with soft metal centers such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). Harder metal ions may potentially interact with the carbonyl oxygen, although this is generally less favored for sulfur-rich ligands.

Ligand Properties and Coordination Modes

This compound possesses several key features that dictate its properties as a ligand. The two sulfur atoms can act as neutral donors, and the molecule can adopt various conformations to facilitate coordination. Based on related compounds, several coordination modes can be postulated for this ligand.

Monodentate Coordination: The ligand could coordinate to a metal center through a single sulfur atom. This mode is common for simple thioethers.

Bidentate Chelating Coordination: The two sulfur atoms could coordinate to the same metal center, forming a chelate ring. The size and stability of this ring would depend on the S-C-S bond angle within the ligand.

Bidentate Bridging Coordination: The ligand could bridge two different metal centers, with each sulfur atom coordinating to a separate metal ion. This mode is frequently observed in the formation of coordination polymers. The bis(methylthio)methane-silver(I) complexes exhibit this type of bridging, leading to extended network structures.

Tridentate Coordination (S,S',O): In rarer cases, both sulfur atoms and the carbonyl oxygen could potentially coordinate to a single metal center, or bridge multiple centers. However, coordination through the carbonyl oxygen is less likely, especially with soft metals that show a strong preference for sulfur.

The table below summarizes the potential coordination modes of this compound.

| Coordination Mode | Description |

| Monodentate | Coordination through one sulfur atom. |

| Bidentate Chelating | Both sulfur atoms coordinate to the same metal ion. |

| Bidentate Bridging | Each sulfur atom coordinates to a different metal ion. |

| Tridentate (S,S',O) | Coordination involves both sulfur atoms and the carbonyl oxygen. |

Synthesis of Metal-Sulfur Containing Complexes

The synthesis of metal complexes using this compound as a ligand would likely involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the metal precursor and the ligand, and to facilitate the crystallization of the resulting complex.

A general synthetic approach could be: MXn + y (EtS)2CO → [M((EtS)2CO)y]Xn

Where M is the metal ion, X is the counter-anion, and n is the charge of the metal ion.

Furthermore, metal complexes of dithiocarbonates could serve as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials. In this approach, a pre-synthesized coordination complex containing the metal and sulfur is thermally decomposed. The organic components of the ligand are driven off at elevated temperatures, leaving behind the metal sulfide. This method offers excellent control over the stoichiometry of the final material. Dithiocarbamate complexes have been extensively used for this purpose, suggesting that dithiocarbonate complexes could be similarly employed.

Potential Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes containing sulfur-based ligands are of significant interest in catalysis due to the ability of sulfur to stabilize various metal oxidation states and to influence the electronic properties of the metal center. While direct catalytic applications of this compound complexes have not been reported, analogies can be drawn from the well-studied dithiocarbamate complexes.

Dithiocarbamate-metal complexes have been investigated as catalysts in various organic transformations. For example, they have been used to catalyze coupling reactions. The electronic and steric properties of the dithiocarbamate ligand can be tuned by varying the substituents on the nitrogen atom, thereby influencing the catalytic activity of the metal complex. A similar approach could be envisioned for complexes of this compound, where modification of the ester groups could tailor the catalytic properties.

Moreover, if this compound complexes are used as single-source precursors to generate metal sulfide nanoparticles, these nanoparticles themselves can be highly active catalysts. Metal sulfides are known to be effective in hydrodesulfurization and other catalytic processes of industrial importance.

Role in Sensing and Detection Technologies

Coordination complexes that exhibit a change in their physical or chemical properties upon binding to a specific analyte can be employed as chemical sensors. The sulfur atoms in this compound have a strong affinity for heavy metal ions, suggesting that this ligand or its complexes could be developed for the detection of these environmentally and biologically important species.

For instance, coordination of a heavy metal ion could lead to a change in the fluorescence or color of a pre-formed complex, providing a detectable signal. Dithiocarbamates have been utilized in chromogenic and fluorescent sensors for various ions. nih.gov It is plausible that this compound could be incorporated into similar sensing platforms.

Additionally, coordination polymers based on Ag(I) and thiolate ligands have been explored as sensory ensembles. xmu.edu.cn Given the ability of the related bis(methylthio)methane to form coordination polymers with silver, it is conceivable that this compound could form similar materials with sensory capabilities. The interaction of these materials with analytes could disrupt the coordination network, leading to a measurable change in properties such as luminescence or conductivity.

Future Research Directions for Dithiocarbonic Acid S,s Diethyl Ester

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a driving force in modern synthetic research. nih.gov For Dithiocarbonic Acid S,S-Diethyl Ester, future research will likely prioritize the development of synthetic methodologies that are not only efficient in terms of yield and reaction time but also environmentally benign.

Key areas of focus will include:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in the synthesis of related dithiocarbamates, researchers will likely explore one-pot, catalyst-free, and solvent-free approaches. researchgate.netamazonaws.comorganic-chemistry.org These methods reduce waste and energy consumption, aligning with the principles of green chemistry. nih.gov

Use of Greener Solvents: When solvents are necessary, the focus will be on employing environmentally friendly options such as water, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG). rsc.orgscispace.com These solvents are often biodegradable, non-toxic, and can be recycled.

Atom Economy: Future synthetic strategies will aim for high atom economy, where the majority of atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Catalyst-Free Synthesis | Reduced cost, simplified purification, lower environmental impact. | Exploring reactions under solvent-free conditions or in green solvents. researchgate.netamazonaws.com |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified workflow. | Combining multiple reaction steps into a single process. sid.irnih.gov |

| Green Solvents | Lower toxicity, biodegradability, potential for recycling. | Utilizing water, deep eutectic solvents, and polyethylene glycol. rsc.orgscispace.com |

Exploration of Novel Reactivity and Unprecedented Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential. Future research will likely delve into its kinetic and mechanistic behavior in various chemical transformations.

Areas of exploration may include:

Nucleophilic Substitution Reactions: Detailed kinetic and mechanistic studies of reactions with various nucleophiles will provide a more comprehensive understanding of its reactivity profile. acs.org This knowledge can be applied to design new synthetic applications.

Reactions with Hydride Donors: Investigating the reactivity of related dithiocarbamate-ligated metal complexes with hydride donors could provide insights into mimicking enzymatic processes, such as those of formate (B1220265) dehydrogenase. acs.org

Electrochemical Reactions: Exploring the electrochemical properties and reactions of this compound could lead to the development of new electro-organic synthetic methods.

Computational Modeling: The use of computational chemistry will be instrumental in elucidating reaction mechanisms, predicting reactivity, and designing new reactions. researchgate.net

Expansion of Applications in Advanced Polymer and Materials Science

The unique structure of this compound makes it a promising candidate for applications in polymer and materials science. Its sulfur atoms can impart valuable properties to polymers and other materials.

Future research in this area is expected to focus on:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Dithiocarbonates are known to be effective chain transfer agents in RAFT polymerization, a controlled radical polymerization technique. cmu.edu Future work will likely involve the use of this compound and its derivatives to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities. nih.govtandfonline.comrsc.org This could lead to the creation of novel block copolymers and other advanced polymer architectures. openrepository.com

Functional Polymers: The incorporation of the dithiocarbonate moiety into polymer chains can introduce specific functionalities. Research may focus on synthesizing polymers with enhanced thermal stability, refractive index, or metal-binding capabilities. researchgate.net The development of new poly(dithiophosphate)s, a related class of sulfur-containing functional polymers, highlights the potential in this area. nih.gov

Nanomaterials: Dithiocarbonates can serve as precursors or ligands for the synthesis of metal sulfide (B99878) nanoparticles and other nanomaterials. nih.gov Future studies may explore the use of this compound in creating novel nanomaterials with unique optical, electronic, or catalytic properties.

| Application Area | Potential Benefits | Research Focus |

| RAFT Polymerization | Precise control over polymer architecture and properties. | Synthesis of block copolymers and functional polymers. cmu.edutandfonline.comopenrepository.com |

| Functional Polymers | Enhanced thermal, optical, and chemical properties. | Incorporation of the dithiocarbonate group into various polymer backbones. researchgate.netnih.gov |

| Nanomaterials | Creation of materials with novel electronic and catalytic functions. | Use as precursors for metal sulfide nanoparticles. nih.gov |

Further Development of Advanced Computational and Spectroscopic Characterization Techniques

As the synthesis and applications of this compound become more sophisticated, the need for advanced characterization techniques will grow. Future research will focus on developing and applying powerful analytical and computational tools to gain deeper insights into its structure, properties, and behavior.

Key developments are anticipated in the following areas:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be increasingly used to predict spectroscopic properties, elucidate reaction mechanisms, and understand the electronic structure of the molecule and its derivatives. researchgate.netmdpi.com This will aid in the rational design of new materials and synthetic pathways.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and solid-state NMR will be employed to provide detailed structural information, particularly for polymers and materials incorporating the dithiocarbonate unit.

Mass Spectrometry: High-resolution mass spectrometry techniques will be crucial for the precise characterization of new derivatives and for analyzing the products of novel reactions.

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be the gold standard for determining the precise three-dimensional structure of this compound and its derivatives, providing invaluable data for understanding its reactivity and interactions. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.